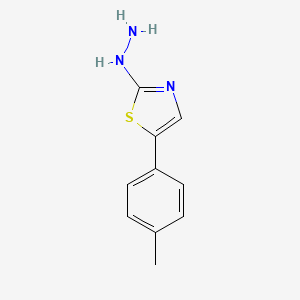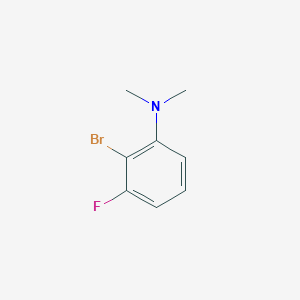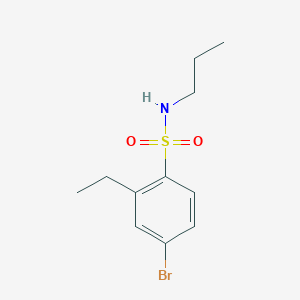
4-Bromo-2-ethyl-N-propylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-ethyl-N-propylbenzene-1-sulfonamide is an organic compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a bromine atom, an ethyl group, and a propyl group attached to a benzene ring, along with a sulfonamide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethyl-N-propylbenzene-1-sulfonamide typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethyl-N-propylbenzene-1-sulfonamide using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-ethyl-N-propylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be substituted with other electrophiles under suitable conditions.
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or the sulfonamide group.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield 4-chloro-2-ethyl-N-propylbenzene-1-sulfonamide.
Applications De Recherche Scientifique
4-Bromo-2-ethyl-N-propylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Sulfonamide derivatives are explored for their potential antimicrobial and anti-inflammatory properties.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-ethyl-N-propylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This can disrupt metabolic pathways and inhibit the growth of microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-methyl-N-propylbenzene-1-sulfonamide
- 4-Bromo-N-ethyl-N-propylbenzene-1-sulfonamide
- 4-Chloro-2-ethyl-N-propylbenzene-1-sulfonamide
Uniqueness
4-Bromo-2-ethyl-N-propylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of the bromine atom and the ethyl group can enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H16BrNO2S |
|---|---|
Poids moléculaire |
306.22 g/mol |
Nom IUPAC |
4-bromo-2-ethyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO2S/c1-3-7-13-16(14,15)11-6-5-10(12)8-9(11)4-2/h5-6,8,13H,3-4,7H2,1-2H3 |
Clé InChI |
KSVJRWZBWMGYBO-UHFFFAOYSA-N |
SMILES canonique |
CCCNS(=O)(=O)C1=C(C=C(C=C1)Br)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tricyclo[3.2.0.02,7]heptane](/img/structure/B12080607.png)
![4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrate](/img/structure/B12080609.png)
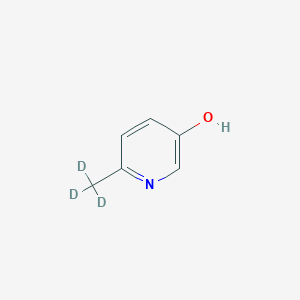




![N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide](/img/structure/B12080653.png)
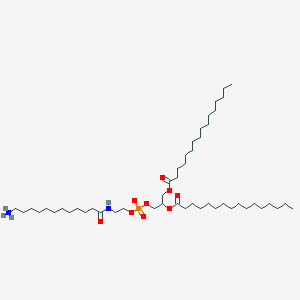
![2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12080664.png)

